molecular formula C12H16Cl3NO B3096829 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride CAS No. 1289388-39-1

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride

Cat. No.: B3096829
CAS No.: 1289388-39-1
M. Wt: 296.6 g/mol
InChI Key: HCFOABZNIKICFI-UHFFFAOYSA-N
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Description

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H18Cl3NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two chlorine atoms on the benzyl group and a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride typically involves the reaction of 2,5-dichlorobenzyl chloride with pyrrolidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated or partially dechlorinated products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or sodium methoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions produce oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases and conditions.

    Industry: It is used in the development of new materials, such as polymers and coatings, and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity.

Comparison with Similar Compounds

2-(2,5-Dichloro-benzyloxymethyl)-pyrrolidine hydrochloride can be compared with other similar compounds, such as:

    2-(2,5-Dichloro-benzyloxymethyl)-piperidine hydrochloride: This compound has a similar structure but with a six-membered piperidine ring instead of a five-membered pyrrolidine ring. The difference in ring size can affect the compound’s chemical properties and biological activities.

    2-(2,5-Dichloro-benzyloxymethyl)-morpholine hydrochloride: This compound contains a morpholine ring, which includes an oxygen atom in the ring structure. The presence of the oxygen atom can influence the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific ring structure and the presence of two chlorine atoms on the benzyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-[(2,5-dichlorophenyl)methoxymethyl]pyrrolidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO.ClH/c13-10-3-4-12(14)9(6-10)7-16-8-11-2-1-5-15-11;/h3-4,6,11,15H,1-2,5,7-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFOABZNIKICFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)COCC2=C(C=CC(=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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